physicochemical properties of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
physicochemical properties of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the essential , a compound of significant interest in medicinal chemistry and drug discovery. As the development of small molecule drug candidates into viable therapeutics is critically dependent on their physicochemical profile, this document serves as a vital resource for researchers, scientists, and drug development professionals.[1] We delve into the core attributes that govern a molecule's pharmacokinetic and pharmacodynamic behavior, including solubility, ionization constant (pKa), and lipophilicity (LogP). This guide moves beyond a mere listing of data points, offering detailed, field-proven experimental protocols and explaining the causal reasoning behind methodological choices. By grounding our discussion in authoritative principles and providing self-validating experimental frameworks, we aim to equip scientists with the knowledge to accurately characterize this molecule and strategically guide its development trajectory.
Introduction: The Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more relevant. The journey from a promising hit compound to a marketed therapeutic is fraught with challenges, with a significant rate of attrition attributed to poor biopharmaceutical properties.[2] The measurement and understanding of a new chemical entity's (NCE) physicochemical properties at the earliest stages of development are therefore not just procedural but strategic imperatives to mitigate failure.[1][2]
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is an aromatic ketone featuring a fluorinated phenyl ring and a substituted piperidine moiety. Such structural motifs are common in contemporary medicinal chemistry, often designed to optimize target affinity and metabolic stability. However, these same features profoundly influence the molecule's disposition in a biological system. This guide provides a framework for the systematic evaluation of this compound, ensuring that subsequent efficacy and safety studies are built on a robust foundation of molecular understanding.
Compound Identification:
| Identifier | Value | Source |
| IUPAC Name | 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone | - |
| CAS Number | 351039-00-4 | [3] |
| Molecular Formula | C₁₄H₁₈FNO | Calculated |
| Molecular Weight | 235.30 g/mol | Calculated |
| Chemical Structure | ![]() | - |
Core Physicochemical Properties: A Summary
The following table summarizes the critical physicochemical parameters for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. Where experimental data is not publicly available, values are designated as "Predicted" or "To Be Determined (TBD)," with subsequent sections detailing the methodologies for their empirical determination.
| Property | Value / Range | Significance in Drug Development |
| Aqueous Solubility | TBD | Directly impacts dissolution rate and oral bioavailability. Low solubility can be a major hurdle for formulation.[4] |
| Ionization Constant (pKa) | TBD (Predicted Basic) | Governs solubility, permeability, and potential for target interactions across different pH environments (e.g., stomach vs. intestine).[5] |
| Lipophilicity (LogP/LogD) | TBD | A key determinant of a molecule's ability to cross biological membranes. Influences absorption, distribution, and potential for off-target toxicity.[1] |
| Chemical Purity | TBD (>95% required) | Ensures that biological activity observed is attributable to the compound itself and not impurities. |
Experimental Determination of Key Properties
This section outlines the rationale and step-by-step protocols for determining the essential .
Aqueous Solubility
Causality & Rationale: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract. For a molecule to be absorbed, it must first be dissolved in the gut lumen. The shake-flask method, while time-consuming, remains the gold-standard for determining thermodynamic solubility, providing a definitive value of a compound's solubility at equilibrium.
Experimental Protocol: Equilibrium Shake-Flask Solubility
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Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. This ensures that an undissolved solid remains, confirming saturation.
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Equilibration: Seal the vials and place them in a shaker or rotator within a constant temperature bath set to 25°C or 37°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached.[6]
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Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.[6] Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes.
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Sampling: Carefully withdraw a known volume of the supernatant, taking extreme care not to disturb the solid pellet.
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Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Calculation: Determine the concentration against a standard curve prepared with known concentrations of the compound. The resulting value is the thermodynamic solubility in µg/mL or µM.
Workflow Visualization: Solubility Determination
Caption: Decision tree for selecting a pKa determination method.
Purity Assessment by RP-HPLC
Causality & Rationale: The purity of a test compound is paramount. Any significant impurity could possess its own biological activity, confounding experimental results. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for purity analysis in the pharmaceutical industry, separating compounds based on their hydrophobicity.
Experimental Protocol: Generic RP-HPLC Purity Method
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System Preparation:
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
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Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile. The acidic modifier ensures sharp peaks for basic compounds like the one .
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile) and dilute to a working concentration of ~0.1 mg/mL with 50:50 Mobile Phase A:B.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 254 nm, and the compound's λmax).
-
Gradient: A typical screening gradient would be 5% to 95% Mobile Phase B over 15-20 minutes. This ensures elution of both polar and non-polar impurities.
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Data Analysis: Integrate all peaks in the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks (% Area). A purity level of >95% is generally required for in vitro biological screening.
Interpretation and Application in Drug Development
The physicochemical data generated for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone provides a roadmap for its future development.
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pKa and Solubility: The basic pKa from the piperidine nitrogen dictates that the compound will be highly soluble in the acidic environment of the stomach (pH 1-2) but will see its solubility decrease significantly in the more neutral environment of the small intestine (pH 6-7.5), where most drug absorption occurs. This pH-dependent solubility is a critical factor for formulation scientists to consider.
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Lipophilicity: The predicted LogP will indicate the compound's tendency to partition into lipid membranes. A value in the optimal range (typically 1-3) suggests a good balance between aqueous solubility and membrane permeability, favoring good oral absorption. A high LogP (>4) might raise concerns about poor solubility, high metabolic turnover, and potential for off-target toxicities.
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Integrated View: Together, these properties allow researchers to classify the compound using frameworks like the Biopharmaceutics Classification System (BCS), which predicts a drug's in vivo performance based on its solubility and permeability characteristics. This classification guides the entire development strategy, from formulation design to the planning of preclinical and clinical studies.
Conclusion
The systematic characterization of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone's physicochemical properties is a foundational step in its evaluation as a potential drug candidate. By employing robust, validated methodologies for determining solubility, pKa, and lipophilicity, researchers can gain critical insights into the molecule's likely in vivo behavior. This data-driven approach, grounded in the principles outlined in this guide, enables informed decision-making, optimizes resource allocation, and ultimately increases the probability of translating a promising molecule into a successful therapeutic agent.
References
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Avramovska, B., Godeša, D., & Kmetec, V. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Acta Pharmaceutica, 65(3), 229-246. [Link]
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Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(1), 2-15. [Link]
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University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved January 17, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved January 17, 2026, from [Link]
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LCGC North America. (2002). Determination of pKa Values by Liquid Chromatography. Retrieved January 17, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 17, 2026, from [Link]
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Slideshare. (n.d.). pKa and log p determination. Retrieved January 17, 2026, from [Link]
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Hogan, C. J., & Dwivedi, P. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(2), 118-127. [Link]
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![Chemical structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](https://i.imgur.com/8Q9z6fF.png)
![Chemical structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](https://i.imgur.com/example.png)
